Cyclohexanone, 4-(4-pyridinyl)-
Overview
Description
Cyclohexanone, 4-(4-pyridinyl)- is an organic compound with the molecular formula C11H13NO It features a cyclohexanone ring substituted with a pyridine ring at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 4-(4-pyridinyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with 4-bromopyridine in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of cyclohexanone, 4-(4-pyridinyl)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 4-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine-substituted cyclohexanone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-substituted cyclohexanone derivatives, while reduction can produce pyridine-substituted cyclohexanol.
Scientific Research Applications
Cyclohexanone, 4-(4-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohexanone, 4-(4-pyridinyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Cyclohexanone, 4-(4-pyridinyl)- can be compared with other similar compounds, such as:
Cyclohexanone: Lacks the pyridine ring, resulting in different chemical and biological properties.
4-Pyridinyl-substituted compounds: These compounds share the pyridine ring but differ in the nature of the substituent on the cyclohexanone ring.
Conclusion
Cyclohexanone, 4-(4-pyridinyl)- is a compound of significant interest due to its unique structure and versatile applications in various fields of scientific research
Properties
IUPAC Name |
4-pyridin-4-ylcyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10/h5-9H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDGRRJTGIGGBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436233 | |
Record name | Cyclohexanone, 4-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103319-02-4 | |
Record name | Cyclohexanone, 4-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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